molecular formula C14H13ClN2O3 B1358671 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile CAS No. 214470-66-3

7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

Cat. No.: B1358671
CAS No.: 214470-66-3
M. Wt: 292.72 g/mol
InChI Key: TUVSLUWYBFYQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile (CAS: 214470-66-3; molecular formula: C₁₄H₁₃ClN₂O₃) is a key intermediate in the synthesis of bosutinib (SKI-606), a tyrosine kinase inhibitor used in cancer therapy . Its structure features a quinoline core substituted with a 3-chloropropoxy group at position 7, a methoxy group at position 6, a hydroxyl group at position 4, and a cyano group at position 3 (Figure 1).

Properties

IUPAC Name

7-(3-chloropropoxy)-6-methoxy-4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-19-12-5-10-11(6-13(12)20-4-2-3-15)17-8-9(7-16)14(10)18/h5-6,8H,2-4H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVSLUWYBFYQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Key Intermediates

  • Starting material: 5-Bromo-2-methoxyphenol is commonly used as the initial substrate.
  • This undergoes sequential reactions to form intermediates such as 3-amino-2-(2-bromobenzoyl)acrylonitrile.
  • Key transformations include intramolecular cyclization facilitated by potassium carbonate in DMF (dimethylformamide) to form the quinoline core structure.

Cyclization and Base Selection

  • Cyclization is carried out using inorganic bases such as sodium bicarbonate, potassium bicarbonate, ammonium hydroxide, sodium hydroxide, potassium hydroxide, or lithium hydroxide.
  • Solvents are typically alcohols like methanol, ethanol, isopropanol, butanol, or tert-butyl alcohol.
  • Reaction conditions: stirring for 4 to 6 hours at mild temperatures (25-30°C).
  • The reaction mixture is then poured into water under stirring, filtered, and dried to isolate the hydroxy-methoxy quinoline intermediate.

Halogenation Step

  • The hydroxy intermediate is reacted with halogenating agents such as phosphorus oxychloride, oxalyl chloride, phosphorus trichloride, phosphorus pentachloride, or thionyl chloride.
  • Solvents used include toluene, xylene, benzene, or acetonitrile.
  • Reaction temperature is maintained at 80-85°C for 6 to 8 hours.
  • The reaction is monitored by HPLC to ensure the residual hydroxy compound is less than 2.0%.
  • After completion, the mixture is cooled, quenched with water, and extracted with dichloromethane.
  • The organic layer is washed with saturated sodium chloride solution, dried over sodium sulfate, filtered, and concentrated under vacuum below 45°C.
  • The product is then cooled, filtered, washed with n-heptane, and dried under vacuum to yield the chloropropoxy quinoline carbonitrile.

Alkylation with 3-Chloropropanol Derivatives

  • Alkylation to introduce the 3-chloropropoxy group is typically achieved by reacting the hydroxyquinoline intermediate with 3-chloropropyl derivatives under basic conditions.
  • The reaction is often catalyzed or assisted by iodide salts such as sodium iodide, potassium iodide, tetrabutylammonium iodide, or tetrapropylammonium iodide.
  • Reaction temperatures range from 25-30°C initially, followed by heating to 80-85°C for 5 to 7 hours.
  • The reaction progress is monitored by HPLC to ensure the starting hydroxy compound is under 2.0%.

Typical Reaction Conditions Summary Table

Step Reagents/Conditions Solvent(s) Temperature Time Monitoring Notes
Cyclization Base (NaHCO3, KOH, NH4OH, etc.) Methanol, Ethanol, etc. 25-30°C 4-6 hours HPLC Stirred, then poured into water
Halogenation POCl3, Oxalyl chloride, PCl3, PCl5, SOCl2 Toluene, Xylene, Benzene 80-85°C 6-8 hours HPLC Quenched with water, extracted
Alkylation 3-Chloropropyl derivative + iodide salt catalyst Alcohols or DMF 25-30°C then 80-85°C 5-7 hours HPLC Iodide salts enhance reaction rate
Purification Filtration, washing with acetonitrile or n-heptane Ambient Drying under vacuum

Research Findings and Optimization

  • The use of inorganic bases in alcohol solvents at mild temperatures ensures high cyclization efficiency with minimal side reactions.
  • Halogenation with phosphorus oxychloride under reflux in toluene or xylene provides high yield and purity of the chlorinated product.
  • Iodide salts significantly improve the alkylation step by facilitating nucleophilic substitution, reducing reaction times and improving yields.
  • HPLC monitoring is critical to control the residual hydroxy intermediate levels, maintaining them below 2.0% to ensure product quality.
  • Extraction and washing steps with saturated salt solutions and drying agents like sodium sulfate are essential for removing impurities and solvents.
  • Final drying under vacuum at controlled temperatures preserves product integrity and prevents decomposition.

Chemical Reactions Analysis

Types of Reactions

7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of the chlorine atom with other functional groups.

    Oxidation and Reduction Reactions: These reactions can modify the quinoline core or the side chains.

Common Reagents and Conditions

    Potassium Carbonate: Used as a base in substitution reactions.

    Sodium Iodide: Acts as a nucleophile in substitution reactions.

    N,N-Dimethylformamide: A solvent that facilitates the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Key Intermediate in Drug Synthesis

The primary application of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is as an intermediate in the synthesis of bosutinib, a drug used to treat chronic myelogenous leukemia (CML). Bosutinib acts as a tyrosine kinase inhibitor, which is essential for blocking the signals that lead to cancer cell proliferation. The synthesis of bosutinib involves several steps where this compound plays a crucial role due to its specific functional groups that facilitate further chemical modifications .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Starting materials include substituted quinolines and alkyl halides. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound .

Anticancer Properties

Research indicates that quinoline derivatives exhibit diverse biological activities, including antimicrobial and anticancer properties. The presence of the chloropropoxy group and carbonitrile moiety in this compound may contribute to its pharmacological effects. Studies on similar compounds have shown significant activity against various cancer cell lines, suggesting potential therapeutic applications for this compound .

Clinical Relevance

In clinical settings, bosutinib has demonstrated efficacy in treating patients with CML who are resistant to other therapies. The successful synthesis of this compound is crucial for ensuring a reliable supply of bosutinib for these patients. Ongoing research continues to explore modifications of this compound to enhance its efficacy and reduce side effects associated with current treatments .

Mechanism of Action

The mechanism of action of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s functional groups significantly influence its physicochemical properties and biological activity. Below is a comparative analysis with similar quinoline and benzotriazine derivatives:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Group Differences
Target Compound (214470-66-3) 7-(3-Cl-propoxy), 6-OMe, 4-OH, 3-CN 292.72 506.4 (bp) Reference standard
4-Chloro-6,7-dimethoxyquinoline (35654-56-9) 6,7-OMe, 4-Cl 223.67 N/A Lacks 3-CN and 3-chloropropoxy; higher lipophilicity
4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (263149-10-6) 7-OH, 6-OMe, 4-Cl, 3-CN 249.65 N/A Hydroxy at position 7 instead of 3-chloropropoxy; reduced solubility
7-(3-Cl-propoxy)-4-[(2,4-diCl-5-MeO-phenyl)amino]-6-MeO-quinoline-3-CN (380844-49-5) Additional 2,4-diCl-5-MeO-anilino 471.23 N/A Anilino group enhances kinase inhibition; 77% yield in synthesis
8n (1,2,3-benzotriazine derivative) 7-(3-Cl-propoxy), 6-OMe, 4-(3-CF₃O-anilino) 468.83 154–155 Benzotriazine core vs. quinoline; lower thermal stability
Key Observations:
  • Electron-Withdrawing Groups: The 3-cyano group in the target compound enhances electrophilicity, critical for binding kinase ATP pockets.
  • Solubility: The 3-chloropropoxy chain improves water solubility compared to benzyloxy or pure alkoxy analogues (e.g., 7-benzyloxy-4-chloroquinoline, CAS 178984-56-0) .
  • Bioactivity: Introduction of anilino groups (e.g., 380844-49-5) increases potency against kinases like Src/Abl but complicates synthesis .
Key Findings:
  • The target compound’s synthesis avoids high-temperature cyclization, reducing tar formation and improving scalability .
  • Phosphorylation of the 4-hydroxy group (to form 214470-68-5) requires POCl₃, posing safety challenges compared to DMF-DMA .

Biological Activity

7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is a synthetic compound that belongs to the quinoline family, characterized by its diverse biological activities, particularly in the field of oncology. This compound has garnered attention due to its potential as an anti-cancer agent, specifically through its inhibition of protein tyrosine kinases (PTKs) that are often implicated in cancer progression.

  • Molecular Formula : C14H13ClN2O3
  • Molecular Weight : 292.72 g/mol
  • CAS Number : 214470-66-3
  • Appearance : Solid, specific appearance not detailed in the sources.
  • Storage Conditions : Recommended at 2-8°C in a refrigerator .

The primary mechanism through which this compound exerts its biological effects is by inhibiting specific protein tyrosine kinases (PTKs). These enzymes play critical roles in the signaling pathways that regulate cell growth and proliferation. By blocking these pathways, the compound can prevent abnormal cell growth associated with various cancers .

Anticancer Properties

Research indicates that this compound shows promise as an anti-cancer agent. It has been noted for its ability to inhibit the growth of mammalian cancer cells and is considered effective against polycystic kidney disease as well .

Table 1: Summary of Biological Activities

Activity TypeDescription
Anti-Cancer Inhibits PTKs, leading to reduced cell proliferation in cancer cells.
Kidney Disease Potential therapeutic effects on polycystic kidney disease.
Mechanism Targets signaling pathways involved in cell growth and survival.

Case Studies and Research Findings

  • Inhibition of PTKs :
    • A study highlighted that compounds similar to this compound effectively inhibit PTKs involved in growth factor receptor signaling, which is crucial for tumor growth and metastasis .
  • Comparative Studies :
    • In comparative analyses with other quinoline derivatives, this compound demonstrated superior efficacy in reducing tumor size in animal models, suggesting a favorable pharmacological profile for further development .
  • Synergistic Effects :
    • Research into structure–activity relationships (SAR) has shown that modifications to the quinoline structure can enhance its activity against specific cancer cell lines, indicating potential for designing more potent derivatives .

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to this compound is limited, studies on related compounds suggest that modifications can significantly affect absorption, distribution, metabolism, and excretion (ADME) properties. The toxicity profile also appears favorable compared to traditional chemotherapeutics, which often suffer from severe side effects due to non-specific targeting .

Q & A

Q. What are the standard synthetic routes for 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile?

The compound is synthesized via a multi-step sequence starting from vanillic acid derivatives. Key steps include:

  • Esterification and alkylation : Methyl vanillate is reacted with 1-bromo-3-chloropropane under basic conditions (K₂CO₃/DMF) to introduce the chloropropoxy group .
  • Cyclization : Intramolecular cyclization of intermediates (e.g., 3-(2-aminophenyl)-3-oxopropanenitrile) using dimethylformamide dimethyl acetal (DMF-DMA) forms the quinoline core .
  • Hydrolysis and purification : Alkaline hydrolysis (NaOH/ethanol) followed by neutralization yields the final product with ≥95% purity .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • 1H-NMR and 13C-NMR : Confirm substitution patterns (e.g., methoxy and chloropropoxy groups). For example, 1H-NMR (CDCl₃) shows peaks at δ 3.81 (t, J=6.2 Hz, 2H, OCH₂), 4.06 (s, 3H, OCH₃), and 7.42 (s, 1H, aromatic) .
  • HPLC : Purity is assessed using reverse-phase HPLC; reported purities range from 98.1% to 98.9% .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ calc’d 474.086; found 475) .

Advanced Research Questions

Q. How can researchers optimize the intramolecular cyclization step to improve yield?

  • Reagent selection : DMF-DMA is superior to traditional high-temperature cyclization (e.g., Dowtherm A at 250°C), reducing tar formation and improving yields from ~40% to 79% .
  • Solvent and temperature : Cyclization in tetrahydrofuran (THF) at 60–70°C for 4–6 hours minimizes side reactions .
  • Purification : Recrystallization from hexane/EtOAC enhances purity to >98% .

Q. How should researchers address contradictions in reported yields for the chlorination step?

Discrepancies in yields (e.g., 92.4% in one study vs. 85% in another) arise from:

  • Reaction conditions : Excess POCl₃ (3–5 equivalents) and extended reflux times (2–4 hours) improve conversion .
  • Workup protocols : Neutralization with saturated NaHCO₃ instead of water reduces hydrolysis of the chlorinated product .
  • Validation : Cross-checking with LC-MS or TLC at intermediate stages ensures reproducibility .

Q. What mechanistic insights explain the role of DMF-DMA in cyclization?

DMF-DMA acts as a dehydrating agent and catalyst:

  • Formation of enamine intermediates : The reagent facilitates condensation between the amine and carbonyl groups, enabling cyclization via a six-membered transition state .
  • Kinetic control : Lower reaction temperatures (60–70°C) favor the quinoline product over decarboxylation byproducts .

Methodological Recommendations

  • Scale-up : For hectogram-scale synthesis, prioritize THF over DMF due to easier solvent removal and lower toxicity .
  • Impurity analysis : Use preparative HPLC to isolate and characterize byproducts (e.g., decarboxylated derivatives) .
  • Green chemistry : Replace POCl₃ with PCl₃ in chlorination steps to reduce hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.